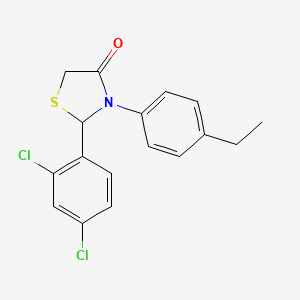
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione, also known as EPPD or ethyl pyruvate, is a small molecule with a molecular weight of 146.14 g/mol. It is a derivative of pyruvic acid and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that this compound acts by modulating the NF-κB signaling pathway, which is involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. Additionally, this compound has been shown to reduce cell death by inhibiting apoptosis.
Advantages and Limitations for Lab Experiments
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione can be synthesized by reacting ethyl acetoacetate with propionaldehyde in the presence of sodium ethoxide. The reaction yields this compound as a colorless liquid with a boiling point of 134-136°C.
Scientific Research Applications
5-ethyl-3,3-dimethyl-6-propyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has been used in various studies related to sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. It has also been studied for its potential use in cancer treatment.
Properties
IUPAC Name |
5-ethyl-3,3-dimethyl-6-propyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-7-9-8(6-2)10(13)12(3,4)11(14)15-9/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWAKRNHQWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)C(C(=O)O1)(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
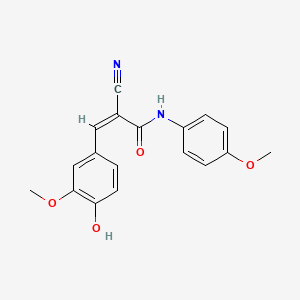
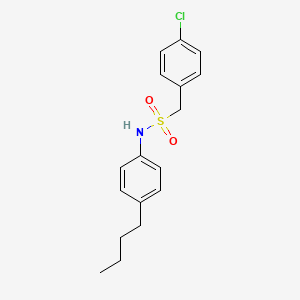
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
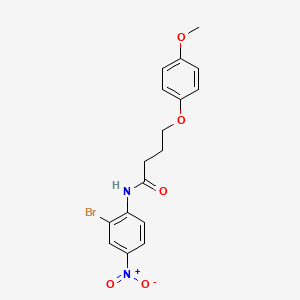
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
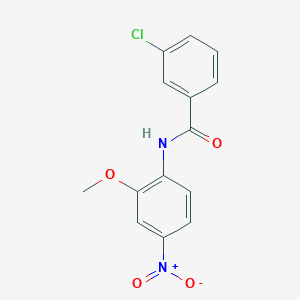
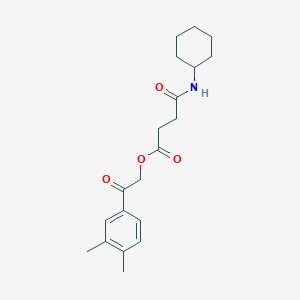
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)

